![molecular formula C19H21ClN2O4 B2736330 N-[3-[2-(2-Chloropropanoylamino)ethoxy]phenyl]-4-methoxybenzamide CAS No. 2411266-66-3](/img/structure/B2736330.png)
N-[3-[2-(2-Chloropropanoylamino)ethoxy]phenyl]-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-[2-(2-Chloropropanoylamino)ethoxy]phenyl]-4-methoxybenzamide, also known as CP-154,526, is a small-molecule antagonist of the corticotropin-releasing factor (CRF) receptor. It was first synthesized in 1996 by Pfizer Inc. as a potential treatment for anxiety and depression. Since then, CP-154,526 has been extensively studied for its scientific research applications in various fields.
作用機序
N-[3-[2-(2-Chloropropanoylamino)ethoxy]phenyl]-4-methoxybenzamide acts as a selective antagonist of the CRF receptor. The CRF receptor is a G protein-coupled receptor that plays a key role in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's response to stress. By blocking the CRF receptor, N-[3-[2-(2-Chloropropanoylamino)ethoxy]phenyl]-4-methoxybenzamide reduces the release of stress hormones such as cortisol, which is associated with anxiety and depression.
Biochemical and physiological effects:
N-[3-[2-(2-Chloropropanoylamino)ethoxy]phenyl]-4-methoxybenzamide has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce anxiety-like behavior and improve depressive-like behavior. N-[3-[2-(2-Chloropropanoylamino)ethoxy]phenyl]-4-methoxybenzamide has also been shown to reduce the release of stress hormones such as cortisol and adrenocorticotropic hormone (ACTH). Additionally, N-[3-[2-(2-Chloropropanoylamino)ethoxy]phenyl]-4-methoxybenzamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and is reduced in depression.
実験室実験の利点と制限
One of the advantages of N-[3-[2-(2-Chloropropanoylamino)ethoxy]phenyl]-4-methoxybenzamide is its selectivity for the CRF receptor, which allows for more specific targeting of the HPA axis. However, one of the limitations of N-[3-[2-(2-Chloropropanoylamino)ethoxy]phenyl]-4-methoxybenzamide is its relatively short half-life, which requires frequent dosing in animal studies. Additionally, N-[3-[2-(2-Chloropropanoylamino)ethoxy]phenyl]-4-methoxybenzamide has poor solubility in water, which can limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for the use of N-[3-[2-(2-Chloropropanoylamino)ethoxy]phenyl]-4-methoxybenzamide in scientific research. One area of interest is its potential use in the treatment of addiction, particularly for drugs of abuse that activate the HPA axis. N-[3-[2-(2-Chloropropanoylamino)ethoxy]phenyl]-4-methoxybenzamide may also have potential as a treatment for stress-related disorders such as post-traumatic stress disorder (PTSD). Additionally, further research is needed to explore the potential use of N-[3-[2-(2-Chloropropanoylamino)ethoxy]phenyl]-4-methoxybenzamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
合成法
N-[3-[2-(2-Chloropropanoylamino)ethoxy]phenyl]-4-methoxybenzamide can be synthesized in a multi-step process starting from 4-methoxybenzoic acid. The first step involves the conversion of 4-methoxybenzoic acid to 4-methoxybenzoyl chloride using thionyl chloride. The resulting compound is then reacted with 3-(2-aminoethoxy)phenol in the presence of a base such as sodium hydride to yield the intermediate product. The intermediate product is then reacted with 2-chloropropanoyl chloride to obtain N-[3-[2-(2-Chloropropanoylamino)ethoxy]phenyl]-4-methoxybenzamide.
科学的研究の応用
N-[3-[2-(2-Chloropropanoylamino)ethoxy]phenyl]-4-methoxybenzamide has been extensively used in scientific research for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models. N-[3-[2-(2-Chloropropanoylamino)ethoxy]phenyl]-4-methoxybenzamide has also been studied for its potential use in the treatment of addiction, stress-related disorders, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-[3-[2-(2-chloropropanoylamino)ethoxy]phenyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4/c1-13(20)18(23)21-10-11-26-17-5-3-4-15(12-17)22-19(24)14-6-8-16(25-2)9-7-14/h3-9,12-13H,10-11H2,1-2H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUPOZJNZZNKIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。